(Dibutylstannylene)bis(thioethylene) diisooctyl diphthalate
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Overview
Description
(Dibutylstannylene)bis(thioethylene) diisooctyl diphthalate: is a chemical compound with the molecular formula C44H64O8S2Sn and a molecular weight of 903.81416 g/mol . This compound is known for its applications in various industrial processes, particularly as a heat stabilizer in plastics, especially in polyvinyl chloride (PVC) applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibutylstannylene)bis(thioethylene) diisooctyl diphthalate typically involves the reaction of dibutylstannylene with thioethylene and diisooctyl diphthalate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and control of reaction parameters to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(Dibutylstannylene)bis(thioethylene) diisooctyl diphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the tin atom.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tin compounds, while reduction reactions may produce reduced tin species .
Scientific Research Applications
(Dibutylstannylene)bis(thioethylene) diisooctyl diphthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of (Dibutylstannylene)bis(thioethylene) diisooctyl diphthalate involves its interaction with molecular targets and pathways. In PVC applications, the compound acts as a heat stabilizer by preventing the degradation of the polymer chains when exposed to high temperatures. This is achieved through the formation of a protective layer around the polymer chains, which inhibits the breakdown of the material .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar applications in PVC stabilization.
Bis(2-ethylhexyl) terephthalate (DEHT): Another plasticizer used as an alternative to DEHP with similar properties.
Uniqueness
(Dibutylstannylene)bis(thioethylene) diisooctyl diphthalate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced heat stability and compatibility with PVC. This makes it a preferred choice in applications where high-temperature performance is critical .
Properties
CAS No. |
68928-78-9 |
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Molecular Formula |
C44H68O8S2Sn |
Molecular Weight |
907.8 g/mol |
IUPAC Name |
2-O-[2-[dibutyl-[2-[2-(6-methylheptoxycarbonyl)benzoyl]oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C18H26O4S.2C4H9.Sn/c2*1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23;2*1-3-4-2;/h2*5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
VYFVDXRIJXGGEQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C)SCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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